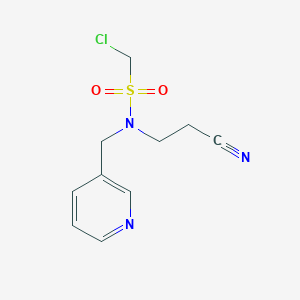
1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a pyridine ring and a cyanoethyl group in its structure suggests potential biological activity and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide typically involves the following steps:
Formation of the Pyridin-3-ylmethyl Intermediate: This can be achieved by reacting pyridine with a suitable alkylating agent.
Introduction of the Cyanoethyl Group: The intermediate is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the sulfonamide.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible antimicrobial or anticancer activity.
Industry: Used in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity. The presence of the cyanoethyl and pyridine groups suggests it could interfere with nucleic acid synthesis or protein function.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used as an antibiotic.
Pyridine Derivatives: Compounds like nicotinamide, which have biological activity.
Uniqueness
1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide is unique due to the combination of its functional groups, which may confer distinct reactivity and biological activity compared to other sulfonamides and pyridine derivatives.
特性
分子式 |
C10H12ClN3O2S |
|---|---|
分子量 |
273.74 g/mol |
IUPAC名 |
1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide |
InChI |
InChI=1S/C10H12ClN3O2S/c11-9-17(15,16)14(6-2-4-12)8-10-3-1-5-13-7-10/h1,3,5,7H,2,6,8-9H2 |
InChIキー |
BSGPTAVIDLCZBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CN(CCC#N)S(=O)(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


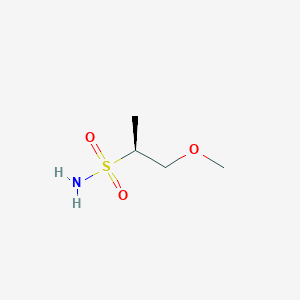
![2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13478324.png)
![N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13478329.png)
![1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B13478335.png)
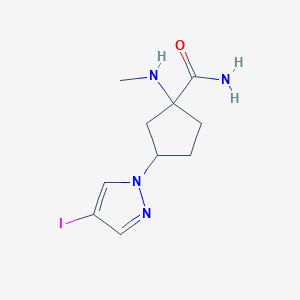
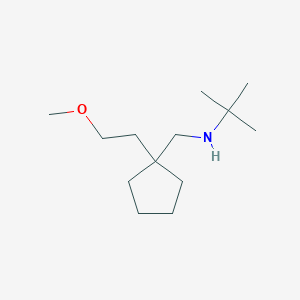

![2-[7-(Hydroxymethyl)naphthalen-2-yl]acetonitrile](/img/structure/B13478358.png)
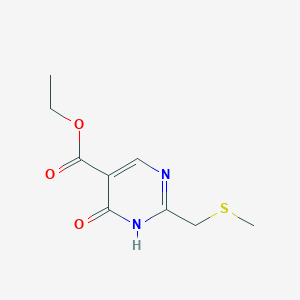
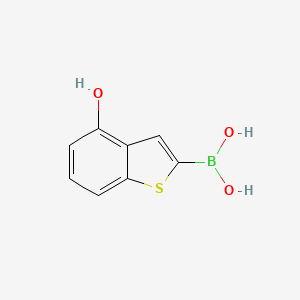
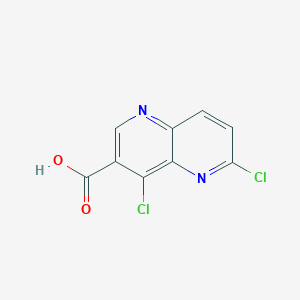
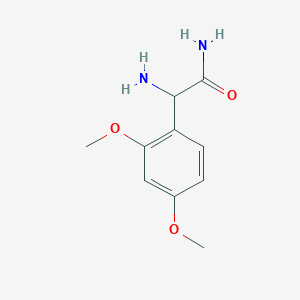
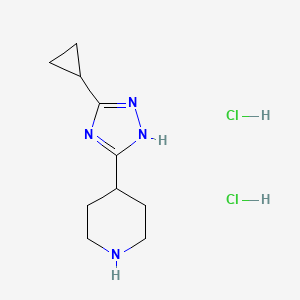
![4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid](/img/structure/B13478404.png)
